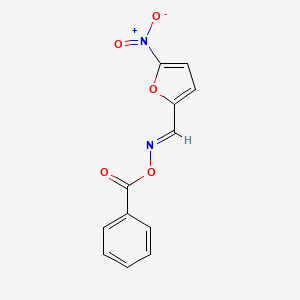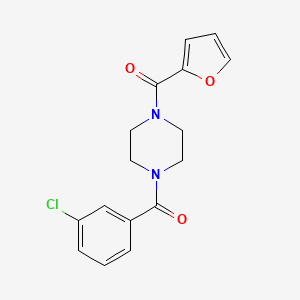![molecular formula C18H21ClN4O2 B5574882 N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5574882.png)
N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring and a piperidine ring. The methoxy group (-OCH3) and the chloro group (-Cl) are substituents on the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the quinoline and piperidine rings, as well as the methoxy and chloro substituents, would influence properties such as polarity, solubility, melting point, and boiling point .科学的研究の応用
Anti-Cancer Activity
N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide, as part of the quinoline hydrazide family, shows promising applications in cancer research. For instance, Bingul et al. (2016) synthesized various quinoline derivatives, including the parent compound 18 and its derivatives 19-26. These compounds exhibited significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines. Notably, analogues 19 and 22 demonstrated potent cell viability reduction in neuroblastoma cancer cells and showed selectivity over normal cells. Additionally, quinoline hydrazide 22 induced G1 cell cycle arrest and upregulated the p27kip1 cell cycle regulating protein (Bingul et al., 2016).
Antibacterial Activity
Research by Foroumadi et al. (2006) highlights the synthesis of N-(Phenethyl)piperazinyl quinolone derivatives, including those with a methoxyimino-substituent, and their evaluation against Gram-positive and Gram-negative microorganisms. This research is significant for understanding the antimicrobial potential of compounds related to this compound (Foroumadi et al., 2006).
Structural Characterization
Afzal et al. (2012) focused on the synthesis and structural characterization of N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, which is structurally related to the compound . They conducted the study through condensation reactions and used various spectral data for structural establishment. This research aids in understanding the structural aspects of related compounds (Afzal et al., 2012).
Chemosensory Applications
Yang et al. (2015) developed a chemosensor incorporating a similar quinoline hydrazide structure, which exhibited selectivity and sensitivity towards Al3+ and Cu2+ under aqueous conditions. This highlights the potential use of such compounds in chemical sensing and detection applications (Yang et al., 2015).
Corrosion Inhibition
Yadav et al. (2015) investigated the use of synthesized acetohydrazides, including N′-[(1Z)-phenylmethylene]-2-(quinolin-8-yloxy) acetohydrazide, as corrosion inhibitors for mild steel in acidic mediums. Their study showed that these compounds effectively inhibit corrosion, suggesting their potential use in industrial applications (Yadav et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-15-6-5-13-9-14(18(19)21-16(13)10-15)11-20-22-17(24)12-23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORJKWVPIGGUGH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
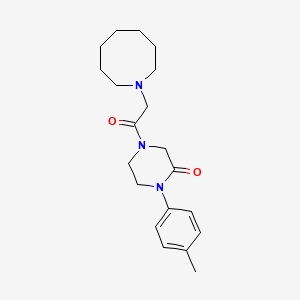
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5574813.png)
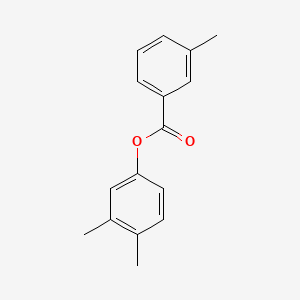

![{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B5574846.png)
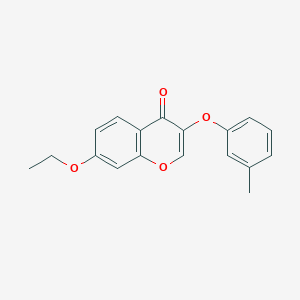

![methyl 4-({2-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5574856.png)
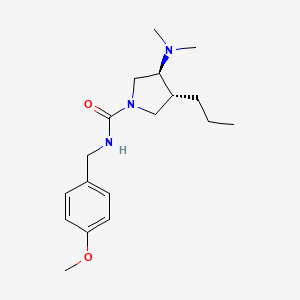
![3-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5574870.png)

![5-benzyl-8-nitro-5H-pyrido[4,3-b]indole 2-oxide](/img/structure/B5574887.png)
